molecular formula C17H14N2O2S B13971709 1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]- CAS No. 88115-31-5

1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B13971709
CAS No.: 88115-31-5
M. Wt: 310.4 g/mol
InChI Key: WSOMCJNCZJCBPH-UHFFFAOYSA-N
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Description

1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are widely studied due to their potential applications in various fields such as medicine, biology, and chemistry. This compound, in particular, has shown promise in several scientific research areas.

Preparation Methods

The synthesis of 1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 1H-indole-3-acetonitrile with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.

    Medicine: Research has indicated its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]- include other indole derivatives such as:

  • 1H-Indole-3-acetic acid
  • 1H-Indole-3-carboxaldehyde
  • 1H-Indole-3-butyric acid These compounds share the indole core structure but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of 1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]- lies in its specific sulfonyl group, which imparts distinct reactivity and potential applications.

Properties

CAS No.

88115-31-5

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylindol-3-yl]acetonitrile

InChI

InChI=1S/C17H14N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-12-14(10-11-18)16-4-2-3-5-17(16)19/h2-9,12H,10H2,1H3

InChI Key

WSOMCJNCZJCBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC#N

Origin of Product

United States

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